molecular formula C14H15NO6 B11987849 2-(2-Oxo-benzooxazol-3-YL)-malonic acid diethyl ester CAS No. 13610-54-3

2-(2-Oxo-benzooxazol-3-YL)-malonic acid diethyl ester

Cat. No.: B11987849
CAS No.: 13610-54-3
M. Wt: 293.27 g/mol
InChI Key: MMRFQSURCQARRI-UHFFFAOYSA-N
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Description

2-(2-Oxo-benzooxazol-3-YL)-malonic acid diethyl ester is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

The synthesis of 2-(2-Oxo-benzooxazol-3-YL)-malonic acid diethyl ester typically involves the condensation of 2-aminophenol with malonic acid diethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal catalyst or an acid catalyst, to facilitate the formation of the benzoxazole ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Chemical Reactions Analysis

2-(2-Oxo-benzooxazol-3-YL)-malonic acid diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The ester groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Oxo-benzooxazol-3-YL)-malonic acid diethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzoxazole derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-benzooxazol-3-YL)-malonic acid diethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-(2-Oxo-benzooxazol-3-YL)-malonic acid diethyl ester can be compared with other benzoxazole derivatives, such as:

  • 2-(2-Oxo-benzooxazol-3-YL)-acetic acid ethyl ester
  • 2-(2-Oxo-benzooxazol-3-YL)-acetic acid propyl ester
  • 2-(2-Oxo-benzooxazol-3-YL)-acetic acid butyl ester

These compounds share a similar benzoxazole core structure but differ in their ester groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ester groups, which can affect its solubility, stability, and overall reactivity .

Properties

CAS No.

13610-54-3

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

diethyl 2-(2-oxo-1,3-benzoxazol-3-yl)propanedioate

InChI

InChI=1S/C14H15NO6/c1-3-19-12(16)11(13(17)20-4-2)15-9-7-5-6-8-10(9)21-14(15)18/h5-8,11H,3-4H2,1-2H3

InChI Key

MMRFQSURCQARRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C2=CC=CC=C2OC1=O

Origin of Product

United States

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